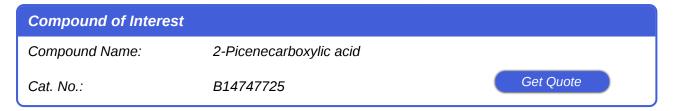


A Comprehensive Technical Guide to the Physicochemical Properties of 2-Pyrenecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrenecarboxylic acid, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a molecule of significant interest in various scientific domains, including materials science and medicinal chemistry. Its rigid, planar pyrene core coupled with a reactive carboxylic acid group imparts unique photophysical and chemical properties. This technical guide provides a detailed overview of the core physicochemical characteristics of 2-pyrenecarboxylic acid, offering a valuable resource for researchers and professionals working with this compound.

Chemical Structure and Identification

2-Pyrenecarboxylic acid consists of a pyrene backbone substituted with a carboxylic acid group at the C-2 position.

Chemical Formula: C17H10O2

Molecular Weight: 246.26 g/mol [1]

CAS Number: 36428-96-3

Physicochemical Properties



The key physicochemical properties of 2-pyrenecarboxylic acid are summarized in the table below. It is important to note that while some of these values have been experimentally determined, others are predicted based on computational models and should be considered as estimates.

Property	Value	Source
Melting Point	326 °C	[2]
Boiling Point (Predicted)	437.2 ± 14.0 °C at 760 mmHg	[3]
Density (Predicted)	1.4 ± 0.1 g/cm ³	[3]
pKa (Predicted)	4.20 ± 0.30	[2]
LogP (Predicted)	4.85	[3]

Solubility Profile

Due to its large, nonpolar pyrene core, 2-pyrenecarboxylic acid exhibits limited solubility in aqueous solutions. However, it is soluble in many organic solvents. The carboxylic acid group can be deprotonated in basic solutions, forming the more soluble carboxylate salt.

Solvent	Qualitative Solubility	
Water	Limited	
Ethanol	Soluble	
Acetone	Soluble	
Toluene	Soluble (especially when hot)	
Diethyl Ether	Soluble	

Spectral Properties

The extended aromatic system of the pyrene core in 2-pyrenecarboxylic acid gives rise to characteristic spectral features.



UV-Visible Spectroscopy

Carboxylic acids typically exhibit a weak $n \to \pi^*$ transition in the 200-215 nm range[4]. However, the extensive conjugation of the pyrene moiety is expected to cause a significant bathochromic (red) shift, with strong $\pi \to \pi^*$ transitions appearing at higher wavelengths. The absorption spectrum of pyrene itself shows characteristic peaks, and the addition of a carboxylic acid group will modify this spectrum.

Fluorescence Spectroscopy

Pyrene and its derivatives are well-known for their fluorescent properties. The fluorescence emission of pyrene is characterized by a series of vibronic bands[5]. The exact excitation and emission maxima of 2-pyrenecarboxylic acid will be influenced by the solvent polarity and the electronic effects of the carboxylic acid group.

NMR Spectroscopy

¹H NMR: The aromatic protons of the pyrene ring are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very low field, often above 10 ppm.

¹³C NMR: The sp² hybridized carbons of the pyrene ring will show signals in the aromatic region (approximately 120-150 ppm). The carbonyl carbon of the carboxylic acid group is significantly deshielded and is expected to appear in the range of 165-185 ppm.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of 2-pyrenecarboxylic acid.

Synthesis and Purification of 2-Pyrenecarboxylic Acid

A practical, large-scale synthesis of 2-pyrenecarboxylic acid has been reported, which can be adapted for laboratory use[6][7]. The general workflow involves the carboxylation of pyrene.





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Synthesis and Purification Workflow for 2-Pyrenecarboxylic Acid.

Methodology:

- Reaction Setup: In a suitable reaction vessel, pyrene is dissolved in an appropriate solvent (e.g., a chlorinated solvent).
- Carboxylation: A carboxylating agent (e.g., oxalyl chloride with a Lewis acid catalyst like aluminum chloride) is added under controlled temperature conditions. The reaction is stirred until completion.
- Work-up: The reaction mixture is quenched, typically with an acidic aqueous solution, to hydrolyze the intermediate and precipitate the crude 2-pyrenecarboxylic acid.
- Purification by Hot Filtration/Recrystallization: The crude product is dissolved in a minimal amount of hot toluene. Any insoluble impurities are removed by hot gravity filtration. The filtrate is then allowed to cool slowly to induce crystallization of the purified 2pyrenecarboxylic acid.
- Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Determination of Melting Point

Apparatus: Digital melting point apparatus or oil bath with a thermometer.

Methodology:

- A small amount of the dried, purified 2-pyrenecarboxylic acid is packed into a capillary tube.
- The capillary tube is placed in the melting point apparatus.



- The temperature is raised at a controlled rate.
- The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

Methodology (Shake-Flask Method):

- An excess amount of 2-pyrenecarboxylic acid is added to a known volume of the solvent of interest in a sealed container.
- The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove any undissolved solid.
- A known volume of the filtrate is taken, and the solvent is evaporated to dryness.
- The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/L).

Determination of pKa (Potentiometric Titration)

Apparatus: pH meter with a calibrated electrode, burette, and magnetic stirrer.

Methodology:

- A known mass of 2-pyrenecarboxylic acid is dissolved in a suitable solvent mixture (e.g., water/ethanol) to create a solution of known concentration.
- The solution is placed in a beaker with a magnetic stir bar.
- A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point.



Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific involvement of 2-pyrenecarboxylic acid in biological signaling pathways. Further research is required to elucidate its potential biological activities and mechanisms of action.

Conclusion

2-Pyrenecarboxylic acid is a versatile compound with distinct physicochemical properties stemming from its pyrene core and carboxylic acid functionality. This guide provides a foundational understanding of these properties and outlines standard experimental procedures for their determination. The provided data and protocols are intended to support researchers and professionals in their work with this intriguing molecule. As research progresses, a more detailed understanding of its spectral properties and potential biological roles is anticipated.

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